1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
Description
1-(5-(3-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 3-hydroxyphenyl group at position 5, a thiophen-2-yl group at position 3, and a morpholinoethanone moiety at position 1 (Fig. 1). Pyrazoline derivatives are recognized for their diverse pharmacological activities, including antitumor, antimicrobial, and central nervous system modulation . The presence of the 3-hydroxyphenyl group may enhance hydrogen-bonding interactions in biological systems, while the thiophene and morpholine substituents contribute to electronic and solubility properties .
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-15-4-1-3-14(11-15)17-12-16(18-5-2-10-26-18)20-22(17)19(24)13-21-6-8-25-9-7-21/h1-5,10-11,17,23H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFNGXHSVFFZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative. The hydroxyphenyl group is incorporated through electrophilic aromatic substitution. Finally, the morpholinoethanone moiety is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The hydroxyphenyl group can participate in hydrogen bonding, while the thiophene and pyrazole rings can engage in π-π interactions with aromatic residues in proteins. The morpholinoethanone moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Pyrazoline Derivatives
Key Observations :
- Substituent Position: The hydroxyl group on the phenyl ring (3- vs.
- Heterocyclic Moieties : Replacement of morpholine with piperidine () or benzothiazole () modifies lipophilicity and steric bulk, impacting bioavailability.
- Electron-Withdrawing Groups : Fluorine in introduces electron-withdrawing effects, which may enhance metabolic stability compared to hydroxyl or methoxy groups .
Key Observations :
- Cyclocondensation : The target compound likely follows a pyrazoline formation route via hydrazine and α,β-unsaturated ketones, as seen in and .
- Cross-Coupling : Advanced analogs (e.g., ) employ palladium-catalyzed reactions for introducing heteroaromatic groups, which are costlier but offer precision .
Physicochemical and Crystallographic Properties
Table 3: Elemental Analysis and Structural Data
Key Observations :
- Elemental Analysis : Close alignment of calculated and found values (e.g., ) validates synthesis purity.
Biological Activity
The compound 1-(5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
The synthesis of this compound typically involves the reaction of a thiophene derivative with hydrazine to form a pyrazole core, followed by further modification to introduce the morpholinoethanone moiety. The chemical structure is characterized by the presence of multiple functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have evaluated the antitumor properties of various pyrazole derivatives, including the compound . In vitro assays demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines:
- MCF-7 (breast cancer) : Limited activity was observed.
- K562 (leukemia) : Notably, some derivatives showed high potency with GI50 values as low as 0.021 µM.
- A549 (lung cancer) : Similar trends were noted with GI50 values around 0.69 µM for highly active compounds .
The specific compound under review may share these characteristics due to its structural similarities with potent pyrazole derivatives.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act as a tubulin polymerization inhibitor , disrupting microtubule dynamics critical for cell division and proliferation. This hypothesis is supported by findings from related compounds that have shown similar inhibitory effects on tubulin polymerization .
Study 1: In Vitro Evaluation
In a study assessing the antitumor efficacy of several pyrazole derivatives, it was found that modifications in the substituents on the pyrazole ring significantly influenced their activity. The most active compound demonstrated a capacity to inhibit tumor cell growth effectively while exhibiting lower toxicity towards normal cells .
Study 2: In Vivo Assessment
Preliminary in vivo studies indicated that selected pyrazole derivatives could inhibit tumor growth in xenograft models without significant side effects. These findings suggest a favorable therapeutic index for further development .
Data Tables
| Compound Name | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 0.021 | Tubulin Inhibition |
| This compound | A549 | 0.69 | Tubulin Inhibition |
| Benzofuropyrazole Derivative | MCF-7 | >10 | Weak Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
